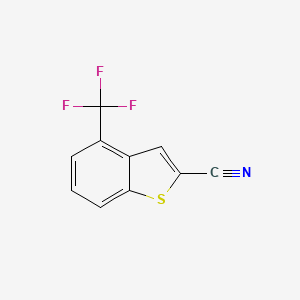

4-(Trifluoromethyl)benzothiophene-2-carbonitrile

Description

Properties

IUPAC Name |

4-(trifluoromethyl)-1-benzothiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F3NS/c11-10(12,13)8-2-1-3-9-7(8)4-6(5-14)15-9/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHKANFCQRDJBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(SC2=C1)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)benzothiophene-2-carbonitrile can be achieved through several methods. One common approach involves the direct trifluoromethylation of benzo[b]thiophene. this method is not highly selective and can yield a mixture of trifluoromethylated products .

Another method involves the use of bromotrifluoromethane in a photochemical reaction, which also results in a mixture of trifluoromethylated benzo[b]thiophenes . The reaction conditions typically involve the use of light and a suitable solvent to facilitate the photochemical reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to improve yield and selectivity. These methods often utilize advanced techniques such as catalytic processes and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)benzothiophene-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

4-(Trifluoromethyl)benzothiophene-2-carbonitrile features a unique structural configuration characterized by a trifluoromethyl group attached to a benzothiophene moiety, which enhances its chemical reactivity and biological activity. The molecular formula is C10H6F3N, with a molecular weight of approximately 215.16 g/mol. The presence of the trifluoromethyl group increases lipophilicity, allowing for better membrane penetration and interaction with biological targets.

Scientific Research Applications

1. Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules, including pharmaceuticals and agrochemicals. The trifluoromethyl group is particularly useful in enhancing the stability and reactivity of synthesized compounds .

2. Biological Activity

Research indicates that this compound exhibits significant biological activity:

- Anticancer Properties : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involves mitochondrial pathway modulation, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins .

- Antimicrobial Activity : The compound demonstrates notable antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus. Its structural features enhance its efficacy against resistant strains, making it a candidate for developing new antimicrobial agents .

3. Pharmaceutical Development

In medicinal chemistry, the trifluoromethyl group is known to improve pharmacokinetic properties, making drugs more effective and longer-lasting. This compound is being investigated for its potential therapeutic applications in treating various diseases due to its enhanced bioactivity .

Case Studies

Several case studies highlight the effectiveness of this compound in research settings.

Anticancer Activity Case Study

A study evaluated the cytotoxic effects of this compound on different cancer cell lines:

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| 4a | HepG2 | 35.01 |

| 4b | HepG2 | 37.31 |

| Doxorubicin | HepG2 | 0.62 |

The results indicate that derivatives of this compound exhibit promising anticancer potential when compared to established treatments like doxorubicin .

Antimicrobial Efficacy Case Study

The antimicrobial efficacy was assessed using the well diffusion method:

| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| 4b | E. coli | 10.5 | 280 |

| 4a | S. aureus | 13 | 265 |

These findings suggest that this compound could serve as a potential candidate for drug development targeting bacterial infections .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzothiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carbonitrile group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

3-Fluorobenzothiophene: A derivative with a fluorine atom instead of a trifluoromethyl group.

4-(Methylthio)-1-(trifluoromethyl)benzene: A compound with a methylthio group instead of a carbonitrile group.

Uniqueness

4-(Trifluoromethyl)benzothiophene-2-carbonitrile is unique due to the presence of both the trifluoromethyl and carbonitrile groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the carbonitrile group allows for versatile chemical modifications.

Biological Activity

4-(Trifluoromethyl)benzothiophene-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene core with a trifluoromethyl group and a carbonitrile substituent. This unique structure contributes to its biological properties, particularly in terms of lipophilicity and electronic effects.

Biological Activity Overview

Research indicates that compounds containing the benzothiophene moiety exhibit a variety of biological activities, including:

- Anticancer Activity : Several studies have highlighted the anticancer potential of benzothiophene derivatives. For instance, compounds similar to this compound have shown significant inhibition of cancer cell proliferation across multiple cancer cell lines.

- Anti-inflammatory Effects : Benzothiophene derivatives are known to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

- Antioxidant Properties : The presence of the thiophene ring contributes to the antioxidant capacity of these compounds, which is crucial for protecting cells from oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

- COX-2 Inhibition : Similar compounds have been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. Inhibition of COX-2 can lead to reduced levels of inflammatory mediators and promote apoptosis in cancer cells .

- Cell Cycle Arrest : Studies have demonstrated that certain benzothiophene derivatives can induce cell cycle arrest at specific phases (e.g., G1 and G2/M), leading to increased apoptosis rates in cancer cell lines such as MCF-7 .

- Apoptosis Induction : The ability of these compounds to trigger apoptotic pathways has been documented, with evidence showing increased rates of early and late apoptosis in treated cells .

Case Studies

A selection of studies illustrates the biological activity of this compound and related compounds:

Research Findings

Recent research has provided insights into the pharmacological profiles of benzothiophene derivatives:

- In Vitro Studies : Compounds similar to this compound have shown potent anticancer activity with IC50 values comparable to established chemotherapeutics like doxorubicin .

- In Silico Studies : Computational modeling suggests favorable pharmacokinetic properties for these compounds, including good oral bioavailability and minimal drug-drug interactions .

Q & A

What are the recommended synthetic methodologies for 4-(Trifluoromethyl)benzothiophene-2-carbonitrile, and how can reaction conditions be optimized?

Basic

The synthesis of this compound typically involves cyclization reactions or modifications of benzothiophene precursors. A common approach is the Gewald reaction , which facilitates the formation of 2-aminothiophene derivatives via condensation of ketones, cyanoacetates, and sulfur . For trifluoromethyl-substituted analogs, electrophilic trifluoromethylation or the use of pre-functionalized trifluoromethyl building blocks (e.g., trifluoromethyl benzaldehydes) is critical . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Catalysts : Base catalysts (e.g., K₂CO₃) or phase-transfer agents (e.g., 18-crown-6 ether) improve yields .

- Temperature control : Reactions often require mild heating (60–80°C) to avoid decomposition of the trifluoromethyl group .

What advanced techniques are used for structural elucidation and validation of this compound?

Basic

Structural confirmation relies on:

- X-ray crystallography : Software like SHELXL refines crystal structures, resolving bond lengths and angles with precision (e.g., C–F bond distances ~1.34 Å) .

- Spectroscopy :

- Computational validation : Density Functional Theory (DFT) calculations predict electronic properties and compare with experimental data .

How does the trifluoromethyl group influence the electronic and steric properties of benzothiophene derivatives?

Advanced

The CF₃ group exerts strong electron-withdrawing effects via inductive polarization, which:

- Reduces electron density at the benzothiophene core, enhancing electrophilic substitution resistance .

- Modulates dipole moments , affecting solubility and intermolecular interactions (e.g., dipole-dipole interactions in crystal packing) .

- Steric effects : The trifluoromethyl group’s bulkiness (van der Waals volume ~38 ų) influences conformational preferences, as observed in crystallographic studies of analogous compounds .

Methodological analysis : - Hammett constants (σₘ) quantify electronic effects (σₘ(CF₃) = 0.43) .

- Molecular docking reveals steric clashes in protein binding pockets, guiding SAR studies .

How can researchers resolve contradictions in crystallographic data during refinement?

Advanced

Discrepancies in X-ray data (e.g., poor R-factors or thermal motion artifacts) are addressed via:

- SHELXL refinement : Iterative cycles with restraints for bond lengths/angles and anisotropic displacement parameters .

- Validation tools : Programs like WinGX detect outliers in torsion angles and Ramachandran plots .

- Twinned data handling : SHELXD/SHELXE resolve pseudo-merohedral twinning by partitioning intensity data .

- Cross-validation : Comparing experimental data with DFT-optimized geometries identifies model errors .

What strategies are employed to design derivatives of this compound with enhanced bioactivity?

Advanced

Derivative design focuses on:

- Substituent placement : Introducing electron-donating groups (e.g., –NH₂) at the 3-position balances the CF₃ group’s electron withdrawal, improving binding affinity .

- Bioisosteric replacement : Replacing the nitrile (–CN) with carboxylate esters (–COOR) enhances metabolic stability .

- Fragment-based screening : Libraries of benzothiophene analogs are screened against targets (e.g., kinases) using SPR or ITC .

- In silico SAR : QSAR models predict activity cliffs, prioritizing synthesis targets .

How are computational methods integrated into the study of this compound’s reactivity?

Advanced

Computational workflows include:

- Reaction pathway mapping : Transition state analysis (e.g., with Gaussian 09) identifies rate-limiting steps in trifluoromethylation .

- Molecular dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., THF vs. DMSO) .

- Docking simulations (AutoDock Vina) : Predicts binding modes to biological targets (e.g., cytochrome P450) .

- Machine learning : Models trained on Reaxys data predict feasible synthetic routes .

What are the key challenges in analyzing spectroscopic data for trifluoromethyl-containing compounds?

Advanced

Challenges include:

- ¹H-¹⁹F coupling : Splitting patterns in ¹H NMR complicate peak assignment (e.g., coupling constants J ~12 Hz) .

- LCMS adduct formation : Trifluoromethyl groups promote [M+Na]⁺ or [M+NH₄]⁺ adducts, requiring high-resolution MS for validation .

- Fluorine-induced shifts in ¹³C NMR : CF₃ groups deshield adjacent carbons (Δδ ≈ +5 ppm) .

Solutions : - 2D NMR (HSQC, HMBC) resolves overlapping signals .

- Isotopic labeling (¹⁹F → ¹H) simplifies analysis in complex matrices .

How does the compound’s solid-state packing influence its physicochemical properties?

Advanced

X-ray studies reveal:

- Intermolecular interactions : C–F···H–C contacts (2.7–3.0 Å) stabilize crystal lattices .

- Conformational rigidity : The benzothiophene core’s planarity enhances melting points (mp >130°C) .

- Solubility : Tight packing reduces solubility in nonpolar solvents, necessitating co-solvents (e.g., DMSO:water mixtures) .

Methodology : Hirshfeld surface analysis quantifies interaction contributions (e.g., % F···H contacts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.